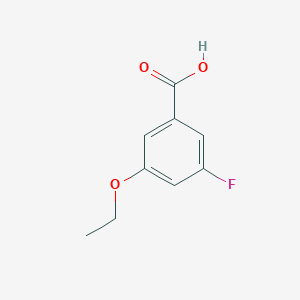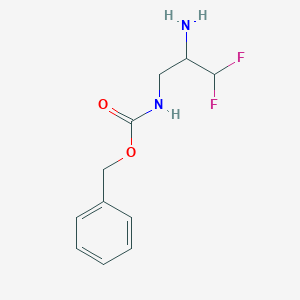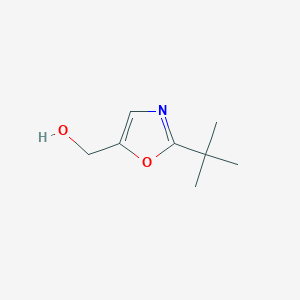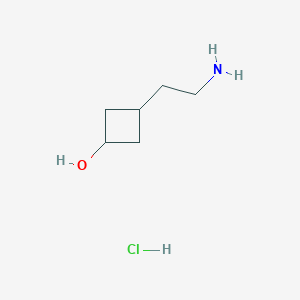
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
Overview
Description
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the CAS Number: 1789007-32-4 . It has a molecular weight of 151.64 and its IUPAC name is 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is 1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a powder that is stored at room temperature . Its molecular formula is C6H14ClNO and it has a molecular weight of 151.63 g/mol .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Modular Synthons The hydrochloride salt of ɑ-aminocyclobutanone, similar in structure to 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, has been synthesized as a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This demonstrates its potential in the field of medicinal chemistry as a foundational compound for creating a variety of functionalized derivatives, such as amide and sulfonamide-functionalized 2-aminocyclobutanones (Mohammad et al., 2020).
Creation of Stereodefined Structures The compound's derivatives have been used in the unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, showcasing the compound's versatility in creating complex, stereodefined structures. This process involved photochemical reactions and base-mediated hydrolysis, demonstrating the compound's reactivity and potential in stereochemically complex synthesis processes (André et al., 2013).
Pharmacological Applications The compound's structural analogs have been utilized in the synthesis of squaramide surrogates, which are potent antagonists of VLA-4, a protein involved in various biological processes. This indicates the potential of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride in the synthesis of biologically active compounds (Brand et al., 2003).
Chemical and Structural Analysis
Stereoselective Synthesis and Structural Analysis The compound and its derivatives have been a focus in the stereoselective synthesis and structural analysis of cyclobutane derivatives. For instance, the stereoselective synthesis of free amino acid (+)-1 from (+)- and (-)-2-aminocyclobutane-1-carboxylic acid derivatives was achieved, and the products were characterized to understand their structure-promoting capabilities in molecular structures (Izquierdo et al., 2005).
Advanced Synthetic Methodologies Advanced synthetic methodologies involving 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride or its analogs have been developed for the synthesis of diverse and complex molecular structures. For example, a synthetic approach towards 3-(2-chloroethyl) cyclobutanone was described, used in synthesizing a class of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, highlighting the compound's utility in creating multifaceted chemical structures (De Blieck et al., 2011).
Safety And Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .
properties
IUPAC Name |
3-(2-aminoethyl)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKMKFLGNYCBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



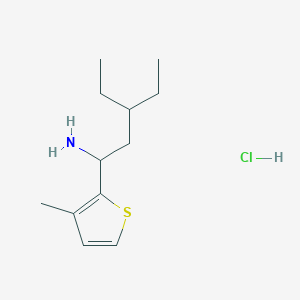
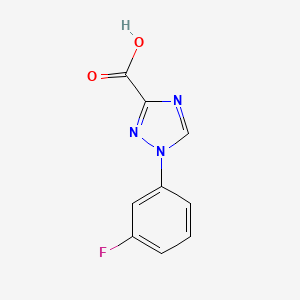
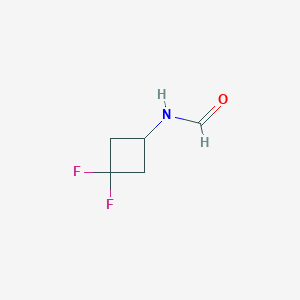
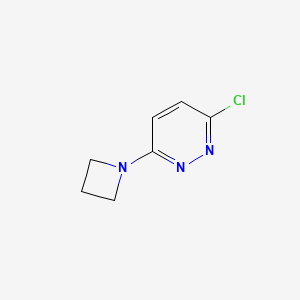
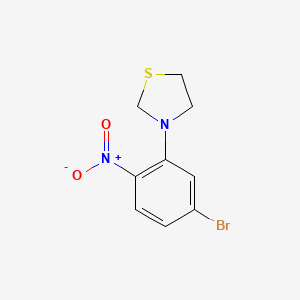
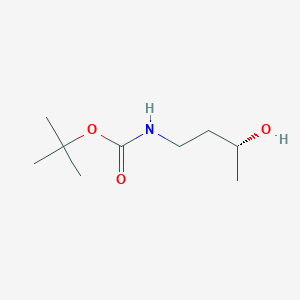
![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)
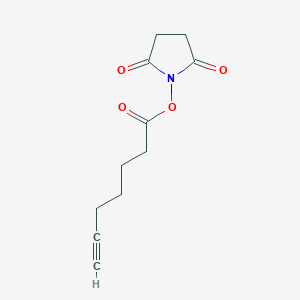
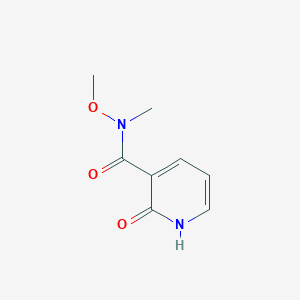
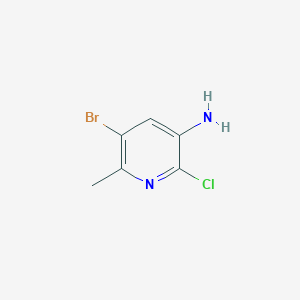
![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446908.png)
